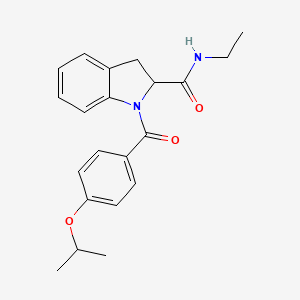![molecular formula C17H26N6OS B2400811 3-Methyl-N-(2-(6-(Methylthio)-4-(Pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamid CAS No. 946282-62-8](/img/structure/B2400811.png)
3-Methyl-N-(2-(6-(Methylthio)-4-(Pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is an organic compound with a unique structure that combines a pyrazolopyrimidine core with a butanamide side chain
Wissenschaftliche Forschungsanwendungen
In Chemistry:
Used as a building block for the synthesis of more complex molecules.
Studied for its unique reactivity patterns in organic synthesis.
In Biology:
Explored for its potential as a pharmacophore in drug discovery.
Investigated for its biological activity, including antiproliferative effects on certain cancer cell lines.
In Medicine:
Potential lead compound for developing new therapeutic agents.
Studied for its enzyme inhibition properties, particularly targeting kinases and other critical enzymes.
In Industry:
Utilized in the development of advanced materials.
Possible applications in creating specialized polymers or chemical sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: The synthesis begins with the formation of the pyrazolopyrimidine core. A common route involves the reaction of 4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine with pyrrolidine under reflux conditions to yield 6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine.
Step 2: The second step involves the alkylation of the pyrazolopyrimidine with 3-bromopropylamine to obtain the desired ethyl group linked to the pyrazolopyrimidine ring.
Step 3: Finally, the compound is subjected to N-acylation with 3-methylbutanoyl chloride to yield 3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide. This reaction is typically carried out under basic conditions using triethylamine as a base.
Industrial Production Methods: While the detailed industrial production methods for this specific compound are less documented, large-scale synthesis generally follows similar reaction pathways with optimizations for yield and purity. Industrial methods might utilize continuous flow reactors and advanced purification techniques like HPLC.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, which can be transformed into a sulfoxide or sulfone.
Reduction: The nitro functional groups within the pyrazolopyrimidine core can be reduced to amines.
Substitution: The chloro group in precursors can be readily substituted with nucleophiles like amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron powder and acetic acid.
Substitution: Nucleophiles like amines, thiols under basic conditions with solvents like DMF or DMSO.
Major Products:
Oxidation of the methylthio group yields sulfoxides and sulfones.
Reduction leads to amine derivatives.
Substitution reactions produce a range of nucleophile-substituted pyrazolopyrimidines.
Wirkmechanismus
Mechanism and Effects:
The compound's mechanism of action often involves interaction with specific molecular targets like enzymes or receptors.
It may act as an inhibitor or modulator, affecting the activity of its target proteins.
Molecular Targets and Pathways:
Targets enzymes involved in cellular signaling pathways.
Influences pathways related to cell proliferation, apoptosis, and other vital cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine
6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine
Various substituted pyrazolopyrimidines with different alkyl or aryl groups.
In sum, 3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a compound of significant scientific interest with diverse synthetic routes and broad applications in research, industry, and potentially medicine.
Eigenschaften
IUPAC Name |
3-methyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-12(2)10-14(24)18-6-9-23-16-13(11-19-23)15(20-17(21-16)25-3)22-7-4-5-8-22/h11-12H,4-10H2,1-3H3,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSNBKZODRRDQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2400728.png)


![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/new.no-structure.jpg)

![Methyl 6-acetyl-2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2400734.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2400737.png)

![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)
![methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2400747.png)
![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)


